molecular formula C24H30N4O2S B251199 N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea

N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea

Cat. No. B251199
M. Wt: 438.6 g/mol
InChI Key: GSTCMAGJCPWIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPT is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The exact mechanism of action of N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea is not fully understood, but it is thought to act through various signaling pathways in the body. N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and inhibit tumor growth. N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea in laboratory experiments is its wide range of biological activities. N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has been shown to have anti-inflammatory, antioxidant, and antitumor effects, making it a versatile compound for use in various experiments. However, one limitation of using N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent for these diseases. Another area of interest is its potential as an anti-inflammatory and antioxidant agent in the treatment of various diseases such as cancer and cardiovascular disease. Further research is needed to fully understand the mechanism of action of N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea involves the reaction of 4-(2-methylbenzoyl)-1-piperazinecarboxylic acid with pentanoyl isothiocyanate in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C24H30N4O2S

Molecular Weight

438.6 g/mol

IUPAC Name

N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]pentanamide

InChI

InChI=1S/C24H30N4O2S/c1-3-4-9-22(29)26-24(31)25-19-10-12-20(13-11-19)27-14-16-28(17-15-27)23(30)21-8-6-5-7-18(21)2/h5-8,10-13H,3-4,9,14-17H2,1-2H3,(H2,25,26,29,31)

InChI Key

GSTCMAGJCPWIHE-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C

Origin of Product

United States

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